[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine
Description
Properties
Molecular Formula |
C10H13ClFNO |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-3-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7;/h3-5,7H,1-2,6,12H2;1H |
InChI Key |
OXKXHLNIJRBKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Fluoro-4-nitrobenzene Derivatives
The nitro group serves as a protective and directing group. A typical sequence includes:
- Alkylation of 3-fluoro-4-nitrophenol with cyclopropylmethyl bromide in the presence of a base (e.g., K$$2$$CO$$3$$) to form 4-(cyclopropylmethoxy)-3-fluoro-nitrobenzene .
- Catalytic hydrogenation (H$$_2$$, Pd/C) or Fe/HCl-mediated reduction to convert the nitro group to an amine.
Example Procedure :
- Substrate : 3-Fluoro-4-nitrophenol (10 mmol).
- Reagents : Cyclopropylmethyl bromide (12 mmol), K$$2$$CO$$3$$ (15 mmol), DMF (50 mL).
- Conditions : 80°C, 12 h under N$$_2$$.
- Yield : 78–85% after column purification.
Coupling Reactions with Activated Carboxylic Acids
Amide bond formation using activated carboxylic acids is a versatile route, particularly for late-stage functionalization.
Carbodiimide-Mediated Coupling
Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate reactions between carboxylic acids and amines.
Example Procedure :
- Substrate : 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid (1 equiv).
- Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), NH$$_4$$Cl (2 equiv), DMF.
- Conditions : RT, 6 h.
- Yield : 70–75%.
Direct introduction of the amine group via metal-catalyzed reactions avoids multi-step sequences.
Buchwald-Hartwig Amination
This method enables C–N bond formation on pre-functionalized aryl halides.
Example Procedure :
- Substrate : 4-(Cyclopropylmethoxy)-3-fluoroiodobenzene (1 equiv).
- Catalyst : Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%).
- Conditions : LiHMDS (2 equiv), toluene, 100°C, 24 h.
- Yield : 60–65%.
One-Pot Synthesis Methods
Recent advances emphasize streamlining synthesis into a single vessel to improve efficiency.
Tandem Alkylation-Reduction
A one-pot procedure combines alkylation and nitro reduction:
- Alkylation : 3-Fluoro-4-nitrophenol + cyclopropylmethyl bromide → 4-(cyclopropylmethoxy)-3-fluoro-nitrobenzene.
- In situ reduction : NaBH$$4$$-CuCl$$2$$ system or catalytic hydrogenation.
Optimized Conditions :
- Yield : 82–88%.
- Purity : >95% (HPLC).
Computational Route Design and Green Chemistry
Emerging computational tools predict feasible routes and optimize conditions.
DFT-Based Mechanistic Studies
Density functional theory (DFT) calculations guide the selection of base and solvent for alkylation steps, minimizing side reactions.
Solvent-Free Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Nitro Reduction | 78–85% | 12–24 h | High regioselectivity |
| Carbodiimide Coupling | 70–75% | 6 h | Late-stage functionalization |
| Buchwald-Hartwig | 60–65% | 24 h | Direct C–N bond formation |
| One-Pot Tandem | 82–88% | 8 h | Reduced purification steps |
| Microwave-Assisted | 89% | 10 min | Rapid synthesis |
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .
Scientific Research Applications
[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Key Insights :
- Cyclopropylmethoxy vs. However, cyclohexyloxy may enhance membrane permeability due to higher lipophilicity.
- Benzyloxy vs.
- Methoxy vs. Cyclopropylmethoxy : Methoxy groups are smaller and more electron-donating, which could alter electronic interactions in target binding .
2.2 Fluorinated Amines with Heterocyclic Moieties
Key Insights :
- Trifluoromethyl Groups : Increase electronegativity and resistance to enzymatic degradation, commonly used in agrochemicals and pharmaceuticals.
- Pyridine Moieties : Enhance solubility and bioavailability compared to purely aromatic systems, as seen in kinase inhibitors .
Biological Activity
[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound features a 3-fluorophenyl moiety substituted with a cyclopropylmethoxy group. This unique structure contributes to its biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses and neurological functions.
Inhibition of PDE4 : The primary mechanism through which [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine exerts its effects is by inhibiting PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various cellular processes including inflammation modulation and neurotransmission.
1. Anti-Inflammatory Effects
Research indicates that [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine demonstrates significant anti-inflammatory properties. It effectively inhibits the release of pro-inflammatory cytokines such as IL-4, IL-5, and TNF-α in various models of inflammation, including allergen-induced lung inflammation in mice .
2. Neurological Implications
Given its role as a PDE4 inhibitor, this compound shows promise in treating neurological disorders. Increased cAMP levels can enhance cognitive functions and memory consolidation, making it a candidate for conditions like Alzheimer's disease .
3. Anticancer Activity
Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the compound's structure have led to enhanced activity against specific cancer types, showcasing its potential as an anticancer agent .
Case Studies
Research Findings
Recent investigations have focused on the structural modifications of [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine to enhance its efficacy. For example, derivatives have been synthesized that improve selectivity for PDE4 isoforms while minimizing side effects associated with other PDE inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
